molecular formula C11H10IN B11837908 1-(Aminomethyl)-6-iodonaphthalene

1-(Aminomethyl)-6-iodonaphthalene

Cat. No.: B11837908
M. Wt: 283.11 g/mol
InChI Key: NGHXHZCHOXMYHX-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-6-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-iodonaphthalene typically involves the iodination of naphthalene derivatives followed by the introduction of the aminomethyl group. One common method is the electrophilic iodination of 6-iodonaphthalene, followed by a nucleophilic substitution reaction to introduce the aminomethyl group. The reaction conditions often involve the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-6-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, such as hydroxynaphthalenes, alkylated naphthalenes, and naphthoquinones .

Scientific Research Applications

1-(Aminomethyl)-6-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-6-iodonaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-6-iodonaphthalene is unique due to the presence of both the aminomethyl and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(6-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2

InChI Key

NGHXHZCHOXMYHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)CN

Origin of Product

United States

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